4,6-Diamino-5-methylpyrimidine-2-thiol

Description

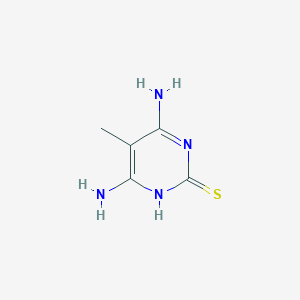

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N4S |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

4,6-diamino-5-methyl-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C5H8N4S/c1-2-3(6)8-5(10)9-4(2)7/h1H3,(H5,6,7,8,9,10) |

InChI Key |

IPMOQDMIJWBDJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=S)N=C1N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,6 Diamino 5 Methylpyrimidine 2 Thiol

Direct Synthetic Routes to 4,6-Diamino-5-methylpyrimidine-2-thiol and its Analogs

The construction of the 4,6-diaminopyrimidine-2-thiol (B7759887) framework can be achieved through several strategic approaches, primarily involving the formation of the heterocyclic ring from acyclic precursors.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like pyrimidine (B1678525) derivatives. nih.govresearchgate.net The synthesis of functionalized pyrimidines often utilizes an MCR strategy involving an amidine source (like thiourea), an active methylene (B1212753) compound, and an aldehyde or ketone. researchgate.netekb.eg

A general and effective protocol for synthesizing related pyrimidine structures involves the three-component reaction of an aldehyde, malononitrile, and thiourea (B124793), often catalyzed by a base such as magnesium oxide (MgO). researchgate.net This approach provides high conversion rates and short reaction times. A similar Biginelli-inspired method can produce 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles from the reaction of α-cyanoketones, aldehydes, and guanidines in a one-pot sequence. nih.gov For the specific synthesis of this compound, a hypothetical MCR could involve the condensation of a C1 source (e.g., an orthoformate), a derivative of 2-methylmalononitrile, and thiourea, although specific literature for this exact combination is sparse. The versatility of MCRs allows for the generation of diverse pyrimidine libraries by varying the constituent components. nih.govmdpi.com

The most traditional and widely used method for synthesizing pyrimidine-2-thiols is the Pinner synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with thiourea. mdpi.com This [3+3] cycloaddition approach is highly effective for creating the pyrimidine ring. mdpi.com

For instance, the analogous compound 4,6-dimethylpyrimidine-2-thiol (B7761162) is synthesized through the reaction of acetylacetone (B45752) (a 1,3-dicarbonyl) with thiourea in an acidic ethanol (B145695) medium. researchgate.net To synthesize the target molecule, this compound, the required precursor would be a 1,3-dielectrophile bearing the C5-methyl group and latent amino groups at what will become the C4 and C6 positions. A suitable starting material is 2-methylmalononitrile, which upon reaction with thiourea in the presence of a base like sodium ethoxide, undergoes cyclocondensation to yield the desired product. The reaction proceeds via initial nucleophilic attack of thiourea onto one of the nitrile groups, followed by intramolecular cyclization and tautomerization.

Annulation reactions, where a new ring is fused onto an existing one, are also employed. For example, thienopyrimidines can be synthesized by the cyclization of thienylthiourea precursors, which are themselves formed from aminothiophene esters and isothiocyanates. nih.gov

An alternative to building the pyrimidine ring from scratch is to modify a pre-existing, suitably substituted pyrimidine core. Nucleophilic aromatic substitution (SNAr) is a powerful tool for this purpose, particularly on electron-deficient heterocyclic systems like pyrimidines. nih.govnih.gov This strategy typically begins with a 4,6-dihalopyrimidine, such as 4,6-dichloropyrimidine (B16783).

The introduction of the two amino groups can be achieved sequentially. The first amination, replacing one chlorine atom, can often be accomplished under catalyst-free conditions by reacting the dichloropyrimidine with an amine. nih.gov However, the introduction of the first electron-donating amino group deactivates the ring towards further nucleophilic attack, making the second substitution more challenging. nih.gov Consequently, the second amination step frequently requires more forcing conditions or the use of palladium catalysis (e.g., Buchwald-Hartwig amination) to proceed efficiently. nih.gov Studies on 4,6-dichloropyrimidine have shown that reactions with various amines can lead to both mono- and di-aminated products, with the second substitution being facilitated by catalysts and the use of excess amine to suppress side reactions. nih.gov Other leaving groups, such as alkoxy or sulfonyl groups, can also be displaced by amine nucleophiles to form diaminopyrimidines. chemrxiv.orgresearchgate.net

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 4,6-Dichloropyrimidine | Adamantylalkylamine | Catalyst-free | 4-Amino-6-chloropyrimidine derivative | 60-77% | nih.gov |

| 4-Amino-6-chloropyrimidine | Adamantylalkylamine | Pd(0) catalyst, DavePhos ligand, 4 equiv. amine | 4,6-Diaminopyrimidine derivative | ~60% | nih.gov |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine | Mild conditions | 4,6-Diamino-5-nitropyrimidine derivative | Good | chemrxiv.org |

Derivatization and Functionalization Pathways of the this compound Core

The presence of three distinct reactive sites—the thiol group and the two amino groups—makes this compound a versatile building block for further chemical modification.

The thiol group exists in tautomeric equilibrium with its thione form and is readily deprotonated to form a nucleophilic thiolate anion. This anion is a soft nucleophile and preferentially reacts with soft electrophiles.

S-Alkylation is a common and high-yielding reaction for this class of compounds. The reaction is typically performed by first treating the pyrimidinethiol with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the thiolate in situ. mdpi.com This is followed by the addition of an alkylating agent, like an alkyl halide (e.g., n-heptyl chloride) or benzyl (B1604629) halide, to furnish the corresponding 2-(alkylthio)pyrimidine. mdpi.comresearchgate.net The reaction proceeds cleanly on the sulfur atom, a preference explained by Hard-Soft Acid-Base (HSAB) theory. mdpi.com

S-Arylation is less commonly reported for this specific substrate but can be achieved using methods prevalent in organic synthesis. These include copper-catalyzed Ullmann condensation with aryl halides or palladium-catalyzed cross-coupling reactions. These methods allow for the formation of a C-S bond between the pyrimidine core and an aryl group, significantly expanding the chemical diversity of the derivatives.

| Substrate | Alkylating Agent | Base/Solvent | Conditions | Product | Yield | Reference |

| 4,6-Diamino-2-mercaptopyrimidine (B16073) | n-Heptyl chloride | NaOH(aq)/MeOH, then DMF | 50 °C, 16 h | 2-(Heptylthio)pyrimidine-4,6-diamine | 67% | mdpi.com |

| 4,6-Diamino-2-mercaptopyrimidine | 2,4-Dimethylbenzyl chloride | - | - | 2-[(2,4-Dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | 90% | researchgate.net |

| 3-Substituted-2-thioxo-thienopyrimidinone potassium salt | Alkyl halides | - | - | 2-(Alkylthio)-thienopyrimidinone | - | nih.gov |

The exocyclic amino groups at the C4 and C6 positions are nucleophilic and can participate in a variety of chemical transformations.

One key reaction is the formation of coordination polymers. The nitrogen atoms of the amino groups, along with the sulfur atom of the thiol, can act as multidentate ligands, chelating with metal ions such as silver (Ag⁺) or cobalt (Co²⁺) to form metal-organic frameworks (MOFs). nih.govnih.gov

The amino groups can also react with electrophiles. For example, reaction with carbonyl compounds like aldehydes and ketones can lead to the formation of Schiff bases (imines). Studies on related 5,6-diaminouracils show that condensation with α-bromoacetophenones under thermal conditions preferentially occurs at the amino group rather than through alkylation. nih.govmdpi.com Other standard transformations for primary aromatic amines, such as acylation with acid chlorides or anhydrides to form amides, and diazotization followed by substitution, are also feasible, providing further avenues for functionalization. Furthermore, these amino groups can be used as anchor points for building more complex fused heterocyclic systems, such as reacting with β-dicarbonyl compounds to form pyrimido[1,2-a]pyrimidines. chempedia.info

Regioselective Functionalization Strategies

Regioselective functionalization is a critical aspect of utilizing this compound, as the molecule possesses several distinct nucleophilic centers: the exocyclic amino groups at positions C4 and C6, the ring nitrogen atoms at N1 and N3, and the sulfur atom of the thiol group at C2. The reactivity of these sites can be controlled to achieve selective chemical modifications.

A key feature of this compound is its existence in thiol-thione tautomeric forms. The thiol form contains a C2-SH group, while the thione form has a C=S double bond with a proton on one of the ring nitrogens. This equilibrium is fundamental to its functionalization.

S-Functionalization : The sulfur atom in its thiolate form (after deprotonation) is a potent nucleophile. This allows for regioselective S-alkylation and S-acylation reactions, which are common strategies for introducing various side chains. nih.gov

N-Functionalization : In contrast, alkylation can also occur on the ring nitrogen atoms (N1 or N3). nih.gov The selectivity between N-alkylation and S-alkylation can often be directed by the choice of reaction conditions, such as the base and solvent. nih.govresearchgate.net For instance, using an alkali salt in a polar aprotic solvent like DMF often favors N-alkylation of related pyrimidinones. nih.gov

Amino Group Functionalization : The amino groups at C4 and C6 are also nucleophilic and can undergo reactions such as acylation or condensation with carbonyl compounds, which is a key step in the formation of fused heterocyclic systems.

The ability to selectively target these different positions is crucial for the rational design and synthesis of complex derivatives. digitellinc.comnih.gov

Table 1: Reactive Sites and Potential Functionalization Reactions

| Reactive Site | Position | Common Functionalization Reactions |

| Thiol/Thione Group | C2 | S-Alkylation, S-Acylation, Oxidative Coupling |

| Ring Nitrogens | N1, N3 | N-Alkylation, N-Acylation |

| Amino Groups | C4, C6 | Condensation, Acylation, Diazotization |

This compound as a Precursor in Complex Heterocyclic Systems Synthesis

The dense arrangement of functional groups—two amino groups, a methyl group, and a thiol group—on the pyrimidine core makes this compound an excellent starting material for the construction of fused polycyclic heterocyclic systems through annulation reactions. chim.itnih.gov These reactions build new rings onto the existing pyrimidine framework, leading to diverse and complex molecular architectures.

The strategic placement of nucleophilic groups on the pyrimidine ring facilitates the synthesis of various fused heterocyclic systems.

Pyrimido[4,5-d]pyrimidines : This scaffold, containing two fused pyrimidine rings, can be synthesized from 4,6-diaminopyrimidine precursors. nih.govmdpi.com The synthesis typically involves the reaction of the 4- and 6-amino groups with reagents that provide the necessary carbon and nitrogen atoms to form the second pyrimidine ring. rsc.orgresearchgate.net For example, multicomponent reactions involving the diamine, an aldehyde, and urea or thiourea can lead to the formation of the fused system. rsc.org The general strategy relies on the binucleophilic nature of the 4,6-diamino moiety to cyclize with appropriate synthons. researchgate.net

Pyrimido nih.govrsc.orgthiazines : The construction of a 1,4-thiazine ring fused to the pyrimidine core utilizes the vicinal arrangement of the amino group (at C4) and the thiol group (at C2). sciencepublishinggroup.comnih.gov A common method involves reacting the aminothiol with a bifunctional electrophile, such as an α-haloketone or α-haloacyl halide. The sulfur atom typically acts as the initial nucleophile, followed by an intramolecular cyclization involving the amino group to close the thiazine ring. mdpi.comsciencepublishinggroup.com While direct synthesis from the title compound is specific, related structures like 5-amino-6-methylpyrimidine-4-thiols have been used to create complex pyrimido-thiazepine systems through cyclocondensation, illustrating the utility of the aminothiol motif. researchgate.net

Pyrido[2,3-d]pyrimidines : Fusing a pyridine ring to the pyrimidine core to form pyrido[2,3-d]pyrimidines is a well-established synthetic strategy. rsc.orgresearchgate.netrsc.org One of the classic methods adaptable for this transformation is the Gould-Jacobs reaction. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a 4-aminopyrimidine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME). The process begins with the formation of an enamine intermediate, which then undergoes a thermal cyclization onto the C5 position of the pyrimidine ring, followed by elimination to form the fused pyridine ring. wikipedia.orgnih.gov The presence of the 5-methyl group on the precursor influences the substitution pattern of the final product. mdpi.com

Table 2: Synthesis of Fused Heterocyclic Systems

| Fused System | Key Precursor Moieties | Typical Annulation Reagent(s) | General Reaction Type |

| Pyrimido[4,5-d]pyrimidine | 4,6-Diamino | Aldehydes, Urea/Thiourea, Formic Acid | Multicomponent Reaction / Cyclocondensation |

| Pyrimido nih.govrsc.orgthiazine | 2-Thiol, 4-Amino | α-Haloketones, α,β-Unsaturated Ketones | Cyclocondensation |

| Pyrido[2,3-d]pyrimidine | 4-Amino, C5-Position | Malonic Ester Derivatives (e.g., EMME) | Gould-Jacobs Reaction / Cyclocondensation |

The formation of fused heterocyclic systems from precursors like this compound involves well-studied, yet complex, reaction mechanisms.

The synthesis of pyrimido[4,5-d]pyrimidines often proceeds through an initial condensation step. For instance, in a multicomponent reaction, an aldehyde may first react with the aminopyrimidine to form an intermediate, which then undergoes intramolecular cyclization. rsc.org A proposed mechanism involves the Michael addition of a guanidine or amidine to an activated intermediate, followed by cyclization, isomerization, and aromatization to build the second pyrimidine ring. rsc.org

For the annulation of a thiazine ring , the mechanism is typically a sequential nucleophilic substitution and cyclization. The highly nucleophilic thiolate anion attacks an electrophilic center of the annulating agent. This is followed by an intramolecular nucleophilic attack from the adjacent amino group to form the six-membered thiazine ring. mdpi.com In some cases, these reactions can involve rearrangements, such as the Smiles rearrangement, depending on the substrates and conditions. researchgate.net

The mechanism for forming pyrido[2,3-d]pyrimidines via the Gould-Jacobs pathway begins with a nucleophilic attack from the C4-amino group on the electrophilic carbon of a reagent like EMME, with the elimination of ethanol to form a vinylogous amide intermediate. wikipedia.org The subsequent step is a thermally induced, 6-electron electrocyclization where the C5 position of the pyrimidine ring attacks the enamine system. This ring-closing step is followed by the elimination of a second molecule of ethanol to yield the aromatic pyridopyrimidine system. wikipedia.orgnih.gov

Lack of Specific Research Data on the Coordination Chemistry of this compound

Following a thorough review of available scientific literature, it has been determined that there is no specific published research focusing on the coordination chemistry and metal complexation of the compound This compound . The performed searches did not yield any studies detailing the synthesis, isolation, binding modes, or structural characteristics of metal complexes involving this specific ligand.

The scientific literature does, however, contain research on structurally similar pyrimidine-2-thiol derivatives. For instance, extensive work has been conducted on 4,6-diamino-5-hydroxypyrimidine-2-thiol (which features a hydroxyl group at the 5-position instead of a methyl group) and 4,6-diamino-2-pyrimidinethiol (which is unsubstituted at the 5-position). These related compounds have been shown to form a variety of mononuclear and polynuclear complexes with transition metals, coordinating through their sulfur and nitrogen atoms.

However, due to the explicit and strict instructions to focus solely on "this compound," and the complete absence of data for this specific molecule in the search results, it is not possible to generate the requested scientific article. Extrapolating data from related but chemically distinct compounds would be scientifically inaccurate and would violate the core requirements of the prompt.

Therefore, an article on the "Coordination Chemistry and Metal Complexation of this compound" cannot be provided at this time.

Following a comprehensive search, it has been determined that there is no available scientific literature detailing the coordination chemistry, spectroscopic characterization, or stability and reactivity profiles of metal complexes specifically involving the ligand This compound .

Due to the strict requirement to focus solely on "this compound" and to exclude any information that falls outside this explicit scope, it is not possible to generate the requested article. Providing an analysis based on related compounds would violate the core instructions of the prompt. Therefore, the requested content for sections 3.3 and 3.4 cannot be produced.

Advanced Spectroscopic and Structural Elucidation in Research on 4,6 Diamino 5 Methylpyrimidine 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure by mapping the chemical environment of hydrogen and carbon atoms, respectively. Although specific experimental spectra for 4,6-Diamino-5-methylpyrimidine-2-thiol are not widely published, chemical shifts can be reliably predicted based on the analysis of closely related structures, such as 4,6-diaminopyrimidine-2-thiol (B7759887) and other substituted pyrimidines. mdpi.com

In the ¹H NMR spectrum, the methyl (-CH₃) protons are expected to appear as a singlet, as they are not coupled to any adjacent protons. This signal would likely be found in the range of δ 2.0-2.5 ppm. The protons of the two amino (-NH₂) groups would typically present as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, but can be anticipated in the δ 5.0-7.0 ppm region. The proton on the thiol (-SH) group, if present in the thiol tautomer, would also produce a singlet, though its observation can be complicated by exchange with solvent protons.

In the ¹³C NMR spectrum, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The methyl carbon would resonate at high field (low ppm value), typically around δ 15-25 ppm. The carbon atoms of the pyrimidine (B1678525) ring would appear at lower fields. Based on data from analogous pyrimidines, the C5 carbon, being shielded by the adjacent amino groups and the methyl group, would appear at approximately δ 100-110 ppm. The C4 and C6 carbons, bonded to amino groups, are expected to resonate near δ 160-165 ppm. The C2 carbon, attached to the electronegative sulfur and two nitrogen atoms, would be the most deshielded, with a predicted chemical shift in the range of δ 170-180 ppm.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ | 2.0 - 2.5 | 15 - 25 | Singlet (s) |

| -NH₂ | 5.0 - 7.0 | N/A | Broad Singlet (br s) |

| C2 | N/A | 170 - 180 | N/A |

| C4/C6 | N/A | 160 - 165 | N/A |

| C5 | N/A | 100 - 110 | N/A |

Multidimensional NMR Techniques

Two-dimensional (2D) NMR techniques are essential for confirming structural assignments by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, the COSY spectrum would be expected to be simple, showing no cross-peaks for the methyl singlet, confirming its isolation from other proton-bearing groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). An HSQC spectrum would show a clear cross-peak connecting the methyl proton signal (at ~δ 2.0-2.5 ppm) to the methyl carbon signal (at ~δ 15-25 ppm).

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by absorptions from the amino and thione/thiol groups. Based on the spectrum of the parent compound, 4,6-diaminopyrimidine-2-thiol, characteristic absorption bands related to the N-H stretching vibrations of the free amino groups are expected in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching and bending vibrations from the methyl group would appear around 2900-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The spectrum would also feature strong bands corresponding to pyrimidine ring stretching vibrations (C=C and C=N) in the 1550-1650 cm⁻¹ region. A key band associated with the C=S (thione) stretching vibration is typically observed in the 1100-1250 cm⁻¹ range. The absence of a sharp S-H stretching band around 2550-2600 cm⁻¹ would suggest that the compound predominantly exists in the thione tautomeric form in the solid state. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. The C-S stretching vibration often gives a strong signal in Raman spectra, typically between 600-750 cm⁻¹, which can aid in its identification.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | 3300 - 3500 | Amino (-NH₂) |

| C-H stretch | 2900 - 3000 | Methyl (-CH₃) |

| C=N / C=C stretch | 1550 - 1650 | Pyrimidine Ring |

| N-H bend | 1590 - 1650 | Amino (-NH₂) |

| C-H bend | 1375 - 1450 | Methyl (-CH₃) |

| C=S stretch | 1100 - 1250 | Thione |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound and providing clues about its structure through fragmentation analysis.

The molecular formula for this compound is C₅H₈N₄S, corresponding to a molecular weight of 156.21 g/mol . bldpharm.comnist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z = 156. The fragmentation pattern can be predicted by analyzing the mass spectrum of its isomer, 4,5-diamino-6-methyl-2-thiopyrimidine, which also has a molecular weight of 156.21 g/mol . nist.gov The fragmentation of the target molecule would likely involve characteristic losses of small neutral molecules or radicals. A prominent fragment might arise from the loss of a methyl radical (•CH₃), leading to a peak at m/z = 141. Other potential fragmentation pathways could involve the cleavage of the pyrimidine ring.

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 156 | [C₅H₈N₄S]⁺• | Molecular Ion [M]⁺• |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. It is particularly useful for studying compounds with conjugated systems and for investigating tautomeric equilibria.

The pyrimidine ring of this compound contains π-bonds and heteroatoms with non-bonding electrons, giving rise to characteristic π → π* and n → π* electronic transitions. The absorption maxima (λ_max) are sensitive to the solvent environment and pH. Studies on the related compound 4,6-diamino-2-mercaptopyrimidine (B16073) have explored its electronic spectra and tautomeric forms. rsc.org This compound can exist in a thiol-thione tautomeric equilibrium. The thione form is generally more stable and is expected to predominate. The position of the absorption bands can shift depending on the solvent polarity and pH, which alters the equilibrium between the neutral molecule and its protonated or deprotonated forms. Such shifts (bathochromic or hypsochromic) can be used to study the pKa values associated with the molecule and the nature of the electronic transitions.

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound has not been found in the reviewed literature, analysis of derivatives of the parent compound, 4,6-diaminopyrimidine-2-thiol, allows for a reasoned prediction of its solid-state structure. The pyrimidine ring is expected to be essentially planar. The exocyclic amino groups and the sulfur atom would also lie in or close to this plane. The solid-state structure would be heavily influenced by intermolecular hydrogen bonding. The amino groups act as hydrogen bond donors, while the ring nitrogen atoms and the thione sulfur atom can act as hydrogen bond acceptors. This would likely result in the formation of extensive hydrogen-bonded networks, creating sheets or three-dimensional arrays that stabilize the crystal lattice.

Electrochemical Characterization Techniques (e.g., Electrochemical Impedance Spectroscopy, Potentiodynamic Measurements)

Following a comprehensive search of scientific literature, no specific studies detailing the electrochemical characterization of This compound using Electrochemical Impedance Spectroscopy (EIS) or potentiodynamic measurements were identified.

While research exists on the electrochemical behavior of the closely related compound, 4,6-diamino-2-pyrimidinethiol, the strict focus of this article on the 5-methyl substituted version precludes the inclusion of that data. The introduction of a methyl group at the 5-position of the pyrimidine ring can influence the electronic distribution and steric factors of the molecule, which in turn could affect its electrochemical properties, such as its adsorption mechanism and interaction with metal surfaces.

Therefore, to maintain scientific accuracy and adhere to the specified scope, a detailed discussion with research findings and data tables on the electrochemical characterization of this compound cannot be provided at this time. Further experimental research is required to elucidate the specific electrochemical profile of this compound.

Computational Chemistry and Theoretical Modeling of 4,6 Diamino 5 Methylpyrimidine 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of inhibitor molecules. These methods help to correlate the electronic structure of a compound with its performance, for instance, as a corrosion inhibitor.

Density Functional Theory (DFT) is a widely used computational method to investigate the relationship between a molecule's structure and its chemical reactivity. researchgate.net By optimizing the molecular geometry, DFT calculations can determine key structural parameters and electronic properties that govern the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons; a higher EHOMO value indicates a greater tendency for the molecule to offer electrons to an acceptor, such as a vacant d-orbital of a metal. Conversely, the energy of the LUMO (ELUMO) relates to the ability to accept electrons; a lower ELUMO value suggests a higher affinity for accepting electrons. iapchem.org

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for molecular stability and reactivity. A small energy gap implies that the molecule can be easily polarized and is generally associated with higher chemical reactivity. mdpi.com For corrosion inhibitors, a lower ΔE value often correlates with higher inhibition efficiency, as it facilitates the adsorption of the molecule onto the metal surface. iapchem.org

Other quantum chemical parameters derived from these energies, such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN), further quantify the interaction between the inhibitor and a metal surface. A higher inhibition efficiency is often linked to lower electronegativity, lower global hardness (higher softness), and a higher number of transferred electrons. iapchem.orgmdpi.com

| Parameter | Symbol | Significance in Reactivity Prediction |

|---|---|---|

| Energy of HOMO | EHOMO | Correlates with electron-donating ability. Higher values indicate stronger donation. |

| Energy of LUMO | ELUMO | Correlates with electron-accepting ability. Lower values indicate stronger acceptance. |

| Energy Gap | ΔE | Indicates chemical reactivity and stability. Lower values suggest higher reactivity. |

| Electronegativity | χ | Measures the power of an atom/molecule to attract electrons. |

| Global Hardness | η | Measures resistance to charge transfer. Lower values indicate easier charge transfer. |

| Fraction of Electrons Transferred | ΔN | Indicates the number of electrons transferred from the inhibitor to the metal surface. |

This table outlines key quantum chemical parameters calculated using DFT to predict the electronic properties and reactivity of molecules like 4,6-Diamino-5-methylpyrimidine-2-thiol.

Pyrimidine (B1678525) derivatives containing thiol groups, such as DMP-2T, can exist in different tautomeric forms, primarily the thione (keto-like) and thiol (enol-like) forms. The position of a proton can shift, leading to these distinct isomers which are readily interconvertible. researchgate.net The relative stability of these tautomers is crucial as it determines the dominant form of the molecule in a given environment, which in turn affects its chemical properties and interaction mechanisms.

Computational methods are used to predict the most stable tautomer by calculating the total energy of each optimized structure. The tautomer with the lowest energy (the global minimum) is considered the most stable and therefore the most abundant form. Studies on similar 2-mercaptopyrimidine (B73435) compounds have shown that the thione form is often more stable than the thiol form. researchgate.netnih.gov DFT calculations can precisely quantify the energy difference between tautomers in the gas phase and in different solvents, providing insight into how the environment influences the tautomeric equilibrium. jocpr.com

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, forming a protective barrier. researchgate.net Theoretical studies are essential for understanding the adsorption mechanism at the molecular level. DMP-2T possesses multiple active sites for adsorption, including the nitrogen atoms of the pyrimidine ring, the amino groups, and the sulfur atom of the thiol/thione group. The presence of π-electrons in the pyrimidine ring also contributes to the interaction with metal surfaces.

DFT calculations can model the adsorption of the molecule on specific metal surfaces, such as the Fe(110) plane for mild steel. mdpi.comias.ac.in These calculations help to identify the preferred orientation of the molecule on the surface (e.g., parallel or perpendicular) and the nature of the bonding. mdpi.com Adsorption can occur through:

Physisorption: Involving weaker electrostatic interactions like van der Waals forces.

Chemisorption: Involving stronger coordinate covalent bonds formed by electron sharing between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms. researchgate.net

The frontier orbitals (HOMO and LUMO) play a key role in chemisorption. The HOMO facilitates electron donation from the inhibitor to the metal, while the LUMO allows for back-donation from the metal to the inhibitor, strengthening the bond. nih.gov

Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions

While quantum chemical calculations describe the intrinsic properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the inhibitor in a realistic corrosive environment, which includes the metal surface, water molecules, and aggressive ions. mdpi.comnih.gov

MD simulations model the movement of atoms over time, providing a view of the adsorption process and the stability of the formed inhibitor film. mdpi.com By simulating a system containing the inhibitor, a metal surface (e.g., Fe(110)), and an aqueous solution, researchers can determine the most stable adsorption configuration. mdpi.com Key insights from MD simulations include:

Adsorption Energy: A high negative value for the adsorption energy indicates a strong and spontaneous interaction between the inhibitor and the metal surface. mdpi.com

Molecular Orientation: MD simulations show the equilibrium orientation of the inhibitor molecules on the surface. A parallel or flat-lying orientation is often preferred as it maximizes surface coverage. mdpi.com

Conformational Changes: The simulation can reveal how the molecule's shape and conformation adapt upon adsorption.

These simulations confirm that inhibitors like DMP-2T tend to adsorb in a planar fashion, allowing the electron-rich centers (N and S atoms) and the π-system of the ring to interact effectively with the metal surface. mdpi.com

Theoretical Investigations of Reaction Pathways and Transition States

Beyond static properties and adsorption dynamics, computational chemistry can be employed to explore the reaction pathways and transition states of chemical processes involving this compound. This type of investigation is crucial for understanding the molecule's stability, potential decomposition mechanisms, or its role in specific chemical reactions.

By mapping the potential energy surface, computational methods can identify the lowest-energy path a reaction is likely to follow from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For a molecule like DMP-2T, theoretical investigations could explore:

The mechanism of tautomerization, by calculating the transition state for the proton transfer between the thione and thiol forms.

Potential decomposition pathways in harsh acidic or high-temperature environments.

The mechanism of interaction with corrosive species, clarifying how the inhibitor might neutralize them.

These studies provide a deeper, mechanistic understanding of the chemical behavior of the compound beyond its simple electronic properties and adsorption characteristics.

Applications of 4,6 Diamino 5 Methylpyrimidine 2 Thiol in Material Science and Industrial Chemistry

Corrosion Inhibition Studies and Mechanisms

4,6-Diamino-2-pyrimidinethiol has been identified as an effective corrosion inhibitor for mild steel, particularly in acidic environments such as hydrochloric acid (HCl) solutions. cu.edu.triaea.org Its efficacy is attributed to the presence of nitrogen and sulfur atoms in its heterocyclic structure, which facilitate its adsorption onto metal surfaces.

The primary mechanism of corrosion inhibition by 4,6-Diamino-2-pyrimidinethiol is its adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption process is influenced by the inhibitor's concentration and the surface charge of the metal. Studies have shown that the adsorption of 4,6-Diamino-2-pyrimidinethiol on mild steel in a 0.1 M HCl solution follows the Langmuir adsorption isotherm. iaea.org This indicates the formation of a monolayer of the inhibitor on the metal surface.

The adsorption process involves the sharing of electrons between the nitrogen and sulfur atoms of the inhibitor and the vacant d-orbitals of the iron atoms on the mild steel surface. This interaction leads to the formation of a coordinate covalent bond, resulting in a stable and protective film.

Electrochemical techniques are pivotal in quantifying the effectiveness of corrosion inhibitors. Studies on 4,6-Diamino-2-pyrimidinethiol have employed potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate its inhibition efficiency.

Potentiodynamic polarization studies reveal that 4,6-Diamino-2-pyrimidinethiol acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. iaea.org The inhibition efficiency increases with increasing concentration of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) data further corroborates the formation of a protective film on the metal surface. The increase in charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with the addition of the inhibitor are indicative of a more corrosion-resistant surface.

Table 1: Inhibition Efficiency of 4,6-Diamino-2-pyrimidinethiol on Mild Steel in 0.1 M HCl at Different Concentrations

| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 186.2 | - |

| 0.5 | 42.8 | 77.0 |

| 1.0 | 25.1 | 86.5 |

| 2.5 | 15.8 | 91.5 |

| 5.0 | 10.2 | 94.5 |

| 10.0 | 6.7 | 96.4 |

Note: Data is derived from studies on 4,6-Diamino-2-pyrimidinethiol.

Surface analysis techniques provide visual evidence of the protective capabilities of corrosion inhibitors. Scanning Electron Microscopy (SEM) has been utilized to examine the surface morphology of mild steel specimens exposed to acidic solutions with and without 4,6-Diamino-2-pyrimidinethiol.

In the absence of the inhibitor, the mild steel surface exhibits significant damage, characterized by a rough and pitted appearance due to the aggressive attack of the acid. mdpi.com Conversely, in the presence of 4,6-Diamino-2-pyrimidinethiol, the surface remains relatively smooth and shows significantly less corrosion damage. This observation confirms the formation of a protective inhibitor film that effectively shields the metal from the corrosive environment.

Role in the Development of Functional Materials (Non-biological applications)

Currently, there is a lack of available scientific literature detailing the specific applications of 4,6-Diamino-5-methylpyrimidine-2-thiol in the development of non-biological functional materials.

Catalytic Applications

While direct catalytic applications of this compound are not extensively documented, the closely related compound, 4,6-Diamino-2-pyrimidinethiol, has been utilized as a ligand in the synthesis of coordination polymers with significant catalytic activity.

For instance, a silver coordination polymer based on 4,6-Diamino-2-pyrimidinethiol has been synthesized and demonstrated to be a highly efficient and stable heterogeneous catalyst for the Hantzsch synthesis of polyhydroquinolines. researchgate.netnih.gov This catalyst exhibits excellent activity under mild reaction conditions and can be reused multiple times without a significant loss in its catalytic performance. nih.gov

Furthermore, a cobalt-based metal-organic framework (Co-DAT-MOF) has been prepared using 4,6-diamino-2-thiopyrimidine as the organic linker. nih.gov This material has shown high catalytic activity in the synthesis of pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines.

These examples highlight the potential of pyrimidine-2-thiol derivatives to serve as versatile ligands in the design of novel catalysts for various organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.